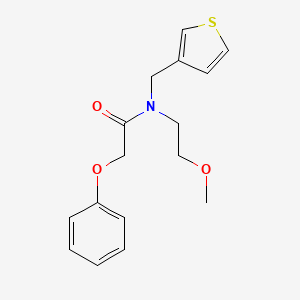
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of acetamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, modulation of neurotransmitter activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of GABA and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has several advantages as a research tool, including its ability to modulate the activity of neurotransmitters and enzymes involved in inflammation and pain. However, there are also limitations to its use in lab experiments, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the study of its potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. While there is still much to be learned about this compound, its potential as a therapeutic agent makes it an important area of study in scientific research.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide involves the reaction of 2-phenoxy-N-(3-thienylmethyl)acetamide with methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has been studied for its potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. This compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-9-8-17(11-14-7-10-21-13-14)16(18)12-20-15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYWYRKPVFSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
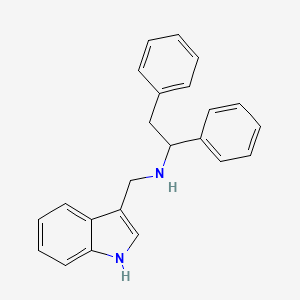
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
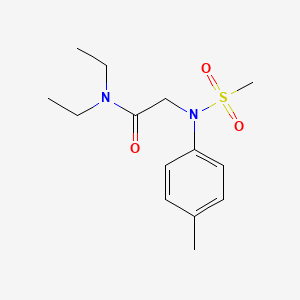
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
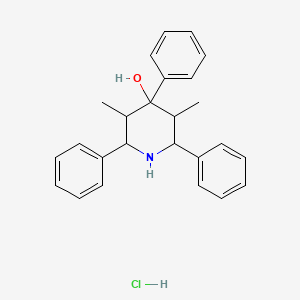
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

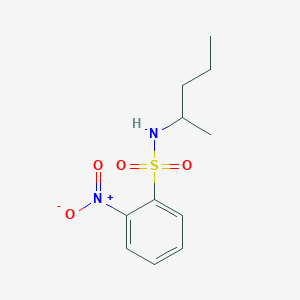
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
